N-(4-butan-2-ylphenyl)-4-butoxybenzamide
Description
N-(4-butan-2-ylphenyl)-4-butoxybenzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group and a 4-(sec-butyl)phenyl moiety attached to the amide nitrogen. Its molecular structure combines a flexible butoxy chain (C₄H₉O) at the para position of the benzamide core with a branched aliphatic substituent (butan-2-yl) on the aniline ring.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-6-15-24-20-13-9-18(10-14-20)21(23)22-19-11-7-17(8-12-19)16(3)5-2/h7-14,16H,4-6,15H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDGILPVFQBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-4-butoxybenzamide typically involves the reaction of 4-butan-2-ylphenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butan-2-ylphenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butan-2-yl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic rings.
Scientific Research Applications
N-(4-butan-2-ylphenyl)-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butan-2-ylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Alkoxy Chain Variations

Key Insights :
- Substituent Polarity: Chloro and hydroxy groups (e.g., in ) introduce polarity, which may affect solubility and binding interactions compared to nonpolar alkoxy chains .
Aromatic Substituent Modifications
Key Insights :
- Branched vs.
- Heterocyclic Moieties : Thiazole and benzothiazole substituents (e.g., ) may enhance binding to enzymes or receptors through hydrogen bonding or aromatic interactions .
Electron-Donating/Withdrawing Groups

Key Insights :
- Amino Groups: Meta- and para-amino substitutions () alter electronic properties, with para-amino likely increasing resonance stabilization compared to meta .
- Bromo Substitutions : RS-1 () demonstrates how electron-withdrawing bromo groups can influence biological activity, such as DNA repair modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


